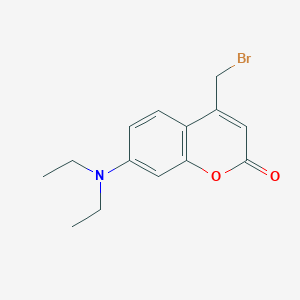

4-(Bromomethyl)-7-(diethylamino)coumarin

Descripción

4-(Bromomethyl)-7-(diethylamino)coumarin (CAS RN: Not explicitly provided; structurally related to DEAC-OXM precursors) is a brominated coumarin derivative characterized by a bromomethyl group at the 4-position and a diethylamino group at the 7-position of the coumarin scaffold. This compound is widely utilized in photopharmacology and biochemical studies due to its photolabile properties and reactivity as an alkylating agent. Its synthesis typically involves coupling reactions, such as the reaction of 7-hydroxy-4-methylcoumarin with brominating agents (e.g., 3-bromopropionic acid) under basic conditions (K₂CO₃ in DMF) .

Structure

2D Structure

Propiedades

IUPAC Name |

4-(bromomethyl)-7-(diethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO2/c1-3-16(4-2)11-5-6-12-10(9-15)7-14(17)18-13(12)8-11/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBOBQNHSXLIBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256259-14-9 | |

| Record name | 4-(Bromomethyl)-7-(diethylamino)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation Methods

Synthetic Routes

The synthesis of 4-(Bromomethyl)-7-(diethylamino)coumarin generally proceeds via two main stages:

Stage 1: Preparation of 7-(diethylamino)coumarin

The starting material, 7-(diethylamino)coumarin, is synthesized through established coumarin formation reactions, often involving condensation of appropriate phenolic and β-ketoester derivatives under acidic or basic catalysis.

Stage 2: Bromomethylation at the 4-Position

The bromomethyl group is introduced at the 4-position of the coumarin ring using bromomethylating agents. The most common reagent is N-bromosuccinimide (NBS), used in the presence of a radical initiator such as benzoyl peroxide. This reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to promote radical bromination.

Reaction Scheme Summary

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | Precursors for 7-(diethylamino)coumarin | Acid/base catalysis, reflux | Formation of 7-(diethylamino)coumarin |

| 2 | 7-(diethylamino)coumarin + NBS + benzoyl peroxide | CCl4 or CHCl3, heat | This compound via radical bromination |

Industrial Scale Considerations

For industrial production, the synthesis follows similar routes but incorporates process optimization for higher yield and purity. Techniques include:

- Use of continuous flow reactors to improve reaction control and scalability.

- Automated systems for reagent addition and temperature regulation.

- Optimization of stoichiometry and reaction time to minimize side products.

- Purification typically involves column chromatography on silica gel to achieve >98% purity.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | Carbon tetrachloride (CCl4) or chloroform (CHCl3) | Inert, facilitates radical bromination |

| Bromomethylating Agent | N-Bromosuccinimide (NBS) | Radical bromination source |

| Radical Initiator | Benzoyl peroxide | Initiates radical formation |

| Temperature | 50–80 °C | Elevated to promote reaction |

| Reaction Time | Several hours (e.g., 4–8 h) | Monitored by TLC/HPLC |

| Purification | Silica gel column chromatography | To remove unreacted materials and by-products |

Optimization studies indicate that controlling temperature and reagent ratios is critical to minimize overbromination or side reactions. Lower temperatures reduce side reactions but slow the reaction rate, while excess NBS can lead to dibrominated impurities.

Mechanistic Insights and Photochemical Considerations

The bromomethyl group at the 4-position is highly reactive due to the C–Br bond, which undergoes homolytic cleavage under UV irradiation (e.g., 365 nm). This cleavage generates a coumarin-methyl radical and a bromine radical, facilitating photochemical reactions and enabling the compound's use as a photolabile protecting group.

A key finding from recent photochemical studies is the identification of a triplet state carbocation intermediate (cation triplet diradical) formed during C–Br bond cleavage, which is crucial for understanding the compound's photoreactivity and radical generation pathways.

Analytical Characterization of the Compound

Key characterization techniques used to confirm the structure and purity include:

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting Material | 7-(diethylamino)coumarin |

| Bromomethylation Agent | N-Bromosuccinimide (NBS) |

| Solvent | Carbon tetrachloride (CCl4) or chloroform (CHCl3) |

| Radical Initiator | Benzoyl peroxide |

| Temperature | 50–80 °C |

| Reaction Time | 4–8 hours |

| Purification Method | Silica gel column chromatography |

| Typical Yield | Not explicitly reported; optimized for high yield and purity (>98%) |

| Scale | Laboratory to industrial scale (continuous flow reactors for scale-up) |

Análisis De Reacciones Químicas

Types of Reactions

4-(Bromomethyl)-7-(diethylamino)coumarin undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group at the 4-position is highly reactive towards nucleophiles, leading to substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under appropriate conditions.

Major Products

Nucleophilic Substitution: The major products are substituted coumarin derivatives where the bromomethyl group is replaced by the nucleophile.

Oxidation and Reduction: The products depend on the specific oxidizing or reducing agents used and the reaction conditions.

Aplicaciones Científicas De Investigación

Fluorescent Probes

4-(Bromomethyl)-7-(diethylamino)coumarin is widely used as a fluorescent probe in biological imaging. Its strong fluorescence allows researchers to visualize cellular processes in real-time, enabling studies on protein interactions and cellular dynamics. The compound's ability to emit light upon excitation makes it suitable for applications in fluorescence microscopy and imaging techniques .

Photodynamic Therapy

The compound has potential applications in photodynamic therapy (PDT), where it can selectively target and destroy cancer cells when activated by light. Upon irradiation, it generates reactive species that can induce cell death, making it a candidate for cancer treatment strategies . Its photolabile properties allow for controlled activation, providing a mechanism for targeted therapeutic interventions.

Organic Synthesis

In organic chemistry, this compound serves as a valuable intermediate for synthesizing other coumarin derivatives. These derivatives have been explored for various pharmaceutical applications, including antimicrobial and anticancer activities. The bromomethyl group facilitates nucleophilic substitution reactions, allowing the introduction of diverse functional groups into the coumarin scaffold .

Sensor Development

The compound is employed in developing chemical sensors due to its responsiveness to specific environmental changes. Its ability to detect metal ions, such as Fe³⁺, makes it useful in monitoring applications within biological systems. The interaction of the compound with metal ions can lead to changes in its fluorescence properties, enabling sensitive detection methods .

Bioconjugation

The presence of the bromomethyl group allows for bioconjugation, facilitating the attachment of this compound to biomolecules for targeted drug delivery systems. This property enhances its utility in creating conjugates that can selectively deliver therapeutic agents to specific cells or tissues .

Fluorescent Imaging Studies

In a study utilizing this compound as a fluorescent probe, researchers demonstrated its effectiveness in tracking cellular processes such as apoptosis and cell migration. The compound's fluorescence allowed for real-time observation of these processes, providing insights into cellular behavior under various conditions.

Photodynamic Therapy Efficacy

A case study investigated the efficacy of this compound in PDT against cancer cell lines. Results indicated that upon light activation, the compound significantly induced apoptosis in prostate cancer (DU145) and breast cancer (MCF-7) cell lines, showcasing its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of 4-(Bromomethyl)-7-(diethylamino)coumarin involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group can form covalent bonds with nucleophilic residues such as cysteine or lysine in proteins, leading to the modification of protein function. This property is exploited in various biochemical assays and therapeutic applications.

Comparación Con Compuestos Similares

4-Bromomethyl-7-methoxycoumarin

- Structure: Methoxy group at the 7-position instead of diethylamino.

- Molecular Formula: C₁₁H₉BrO₃ (vs. C₁₃H₁₆BrNO₂ for the target compound).

- Applications: Primarily used as a standard in chromatography and derivatization reactions due to its stability . Biological Activity: Lacks the cytotoxic potency observed in diethylamino-substituted coumarins (e.g., compound 7 in showed LD₅₀ = 48.1 μM in lung cancer cells) .

4-(Diazomethyl)-7-(diethylamino)coumarin

- Structure : Diazomethyl group replaces bromomethyl at the 4-position.

- Key Differences :

- Reactivity : The diazo group enables carbene formation upon irradiation, facilitating covalent crosslinking in enzyme studies (e.g., Na⁺,K⁺-ATPase inhibition) .

- Photolysis Mechanism : Generates carbene intermediates instead of radicals, contrasting with the radical/cation triplet diradical pathway of the bromomethyl derivative .

7-(Diethylamino)-4-(hydroxymethyl)coumarin (DEACM-OH)

- Structure : Hydroxymethyl group at the 4-position.

- Key Differences: Functionalization: The hydroxymethyl group allows carbamate or ester linkages (e.g., coupling with guanosine for nucleotide prodrugs), whereas the bromomethyl group is ideal for nucleophilic substitution . Synthetic Yield: DEACM-OH synthesis achieves up to 45% yield, while bromomethyl derivatives require harsher conditions (e.g., K₂CO₃ in DMF) .

3-Position Functionalized 7-(Diethylamino)coumarins

- Structure: Substituents at the 3-position (e.g., para-cyanophenyl).

- Key Differences :

- Photophysical Properties : 3-substitution alters π-conjugation, leading to distinct fluorescence emission profiles (e.g., 3-CPCN emits at longer wavelengths than 4-bromomethyl derivatives) .

- Cytotoxicity : 3-substituted derivatives (e.g., compound 7 in ) induce apoptosis via Bax/Bcl-2 modulation, whereas 4-bromomethyl derivatives are more commonly used as phototriggers .

Comparative Data Table

Research Findings and Mechanistic Insights

- Photoreactivity: The bromomethyl group in this compound undergoes C–Br bond cleavage under UV light, generating a radical and cation triplet diradical. This mechanism is critical for controlled drug release (e.g., DEAC-OXM in photopharmacology) .

- Cytotoxicity: Diethylamino-substituted coumarins (e.g., compound 7 in ) exhibit higher cytotoxicity than methoxy or bromomethyl derivatives, likely due to enhanced membrane permeability and target interaction .

- Fluorescence Tuning: The diethylamino group induces a strong electron-donating effect, red-shifting absorption/emission wavelengths compared to methoxy or unsubstituted coumarins. This property is exploited in bioimaging (e.g., Cu²⁺ probes) .

Actividad Biológica

4-(Bromomethyl)-7-(diethylamino)coumarin is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Chemical Formula : C14H16BrNO2

- CAS Number : 1256259-14-9

- Appearance : Light yellow to brown powder or crystal

- Purity : >98% .

The compound acts as a photolabile protecting group, which can be activated by UV or visible light. Upon irradiation, it generates reactive species such as radicals and cation triplet diradicals through the cleavage of the C-Br bond. This property makes it useful in biochemical research for controlling the activity of biomolecules in a spatially and temporally precise manner .

1. Antioxidant Activity

Research indicates that coumarin derivatives exhibit significant antioxidant properties. The structure of this compound allows it to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage. Studies have shown that modifications in the coumarin skeleton can enhance its radical scavenging activity .

2. Anticancer Potential

Several studies have investigated the anticancer properties of coumarin derivatives, including this compound. It has been shown to induce apoptosis in various cancer cell lines by promoting chromatin condensation and DNA damage. For instance, compounds with similar structures have demonstrated cytotoxic effects against prostate cancer (DU145) and breast cancer (MCF-7) cell lines, suggesting that this compound could have similar effects .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and β-glucuronidase. These activities are significant for developing treatments for neurodegenerative diseases and other conditions where enzyme modulation is beneficial. For example, certain coumarins have shown potent AChE inhibition with IC50 values as low as 8.80 µM .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Bromomethyl)-7-(diethylamino)coumarin, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves introducing the bromomethyl group at the 4-position of a 7-(diethylamino)coumarin scaffold. A Friedel-Crafts alkylation or substitution reaction using reagents like bromomethylating agents (e.g., NBS or DBDMH) under acidic conditions is common. Purification via column chromatography over silica gel (CC (SiO₂)) is recommended . Optimization includes adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and solvent polarity (e.g., DMF or THF) to minimize side reactions. Monitoring via TLC and HPLC ensures purity (>98%) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal packing and dihedral angles between substituents (e.g., nitro groups in derivatives form angles of 43.9°–52.7° with the coumarin core) .

- Spectroscopy : Use -/-NMR to confirm substitution patterns (e.g., δ 4.3 ppm for -CH₂Br). UV-Vis and fluorescence spectra (λex/λem ≈ 350/450 nm) quantify photophysical properties .

- Mass spectrometry : HRMS (ESI+) confirms molecular weight (e.g., [M+H]<sup>+</sup> at m/z 327.04 for C₁₄H₁₇BrNO₂⁺) .

Q. What are the key fluorescence properties of this compound, and how do solvent polarity and pH affect its emission?

- Methodology : Measure Stokes shift (Δλ ≈ 80–100 nm) in solvents like DMSO, acetone, or aqueous buffers. Solvatochromic shifts occur due to intramolecular charge transfer (ICT) from the diethylamino donor to the carbonyl acceptor. For pH-dependent studies, use buffers (pH 3–10) and monitor emission quenching in acidic conditions (protonation of -N(Et)₂ reduces ICT) .

Advanced Research Questions

Q. How does the bromomethyl group influence the photochemical reactivity of this compound, particularly in radical generation?

- Methodology : Investigate C-Br bond cleavage under UV irradiation (λ = 365 nm) using laser flash photolysis. The bromomethyl group facilitates homolytic cleavage, generating a coumarin-methyl radical and Br•. Time-resolved EPR or transient absorption spectroscopy can detect triplet diradical intermediates with lifetimes >10 μs . Compare with derivatives lacking the bromomethyl group to isolate its role in photoreactivity .

Q. What strategies are effective for using this compound as a fluorogenic substrate in enzyme assays (e.g., hydrolases)?

- Methodology : Design substrates by conjugating the bromomethyl group to enzyme-specific quenchers (e.g., peptides or esters). Upon enzymatic cleavage, the coumarin core is released, restoring fluorescence. Optimize assay conditions (pH, temperature) using kinetic fluorescence measurements (e.g., λex/λem = 340/460 nm). Validate selectivity against control enzymes (e.g., cystine aminopeptidase vs. non-target proteases) .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace Br with -CH₂OH or -CH₂OAc) and test against bacterial models (e.g., B. subtilis) or antioxidant assays (DPPH radical scavenging).

- Assay standardization : Compare MIC values under consistent conditions (e.g., nutrient broth vs. agar dilution). Use statistical tools (e.g., ANOVA) to assess significance of activity variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.